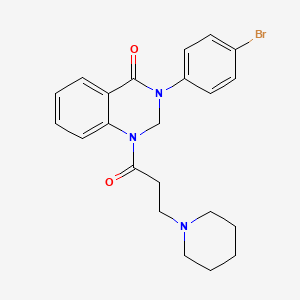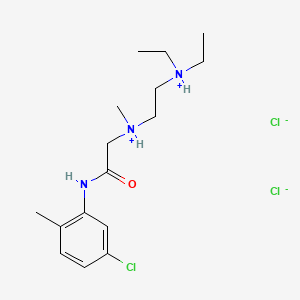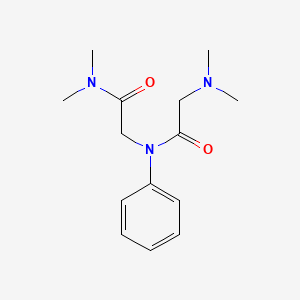
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- is a synthetic organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.33544 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves several steps. One common method includes the reaction of acetanilide with dimethylamine and dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Industry: The compound is utilized in the production of dyes, rubber accelerators, and stabilizers for cellulose ester varnishes
Mechanism of Action
The mechanism of action of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, its analgesic effect is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the synthesis of prostaglandins involved in pain and inflammation .
Comparison with Similar Compounds
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- can be compared with other similar compounds, such as:
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
Phenacetin: Another acetanilide derivative with similar analgesic effects but with a different safety profile.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, structurally related to acetanilide but with a safer profile for long-term use.
Properties
CAS No. |
92432-21-8 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
CEBZRUWEUUBYHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
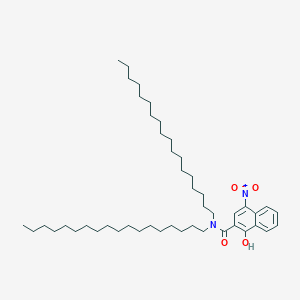
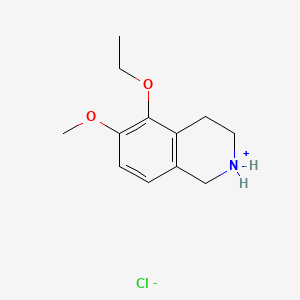

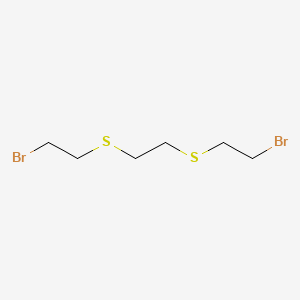
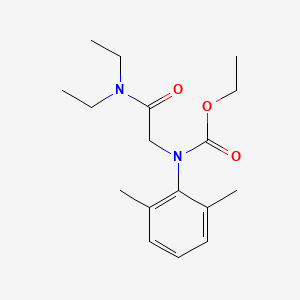
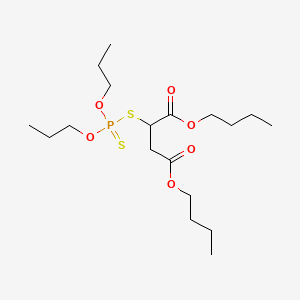
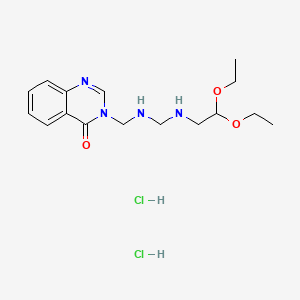

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
